(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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Overview
Description
(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a cinchona alkaloid. This compound is known for its complex structure, which includes a bicyclic ring system and a quinoline moiety. It has significant biological and chemical properties that make it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps. The starting materials often include quinoline derivatives and bicyclic amines. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety.
Reduction: This can affect the bicyclic ring system.
Substitution: Commonly occurs at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for producing enantiomerically pure compounds .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor. Its complex structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for treating various diseases .
Industry
In the industrial sector, it is used in the synthesis of other complex organic molecules. Its role as a chiral ligand makes it valuable for producing high-purity chemicals .
Mechanism of Action
The mechanism of action of (S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol
- (S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol
- [ (2R,4S,5S)-5-Ethynyl-1-azabicyclo[2.2.2]oct-2-yl]methanol
Uniqueness
What sets (S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol apart from similar compounds is its specific stereochemistry and the presence of the methoxy group on the quinoline ring. These features contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19-,20-/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-CLONCEMUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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